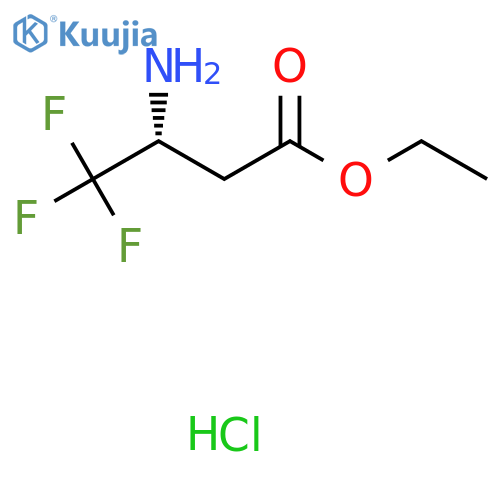

Cas no 1212365-10-0 ((R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl)

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl 化学的及び物理的性質

名前と識別子

-

- (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl

- (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride

- Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate hydrochloride

- (R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrovhloride

- (R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

-

- MDL: MFCD07784299

- インチ: 1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1

- InChIKey: MXIOWDVYFZIGCM-PGMHMLKASA-N

- SMILES: Cl.FC([C@@H](CC(=O)OCC)N)(F)F

計算された属性

- 精确分子量: 221.0430408 g/mol

- 同位素质量: 221.0430408 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 13

- 回転可能化学結合数: 4

- 複雑さ: 157

- 共价键单元数量: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 分子量: 221.60

- トポロジー分子極性表面積: 52.3

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC404009-250mg |

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate hydrochloride |

1212365-10-0 | 250mg |

£395.00 | 2025-02-21 | ||

| abcr | AB555682-250 mg |

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl; . |

1212365-10-0 | 250mg |

€687.60 | 2023-06-14 | ||

| eNovation Chemicals LLC | Y1130697-100mg |

(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |

1212365-10-0 | 95% | 100mg |

$255 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130697-5g |

(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |

1212365-10-0 | 95% | 5g |

$4475 | 2024-07-28 | |

| abcr | AB555682-250mg |

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl; . |

1212365-10-0 | 250mg |

€698.00 | 2025-02-21 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04252-5g |

ethyl (R)-3-amino-4,4,4-trifluorobutanoate hydrochloride |

1212365-10-0 | 95% | 5g |

$1800 | 2023-09-07 | |

| A2B Chem LLC | AY12318-250mg |

Ethyl 3-(R)-amino-4,4,4-trifluorobutyrate hydrochloride |

1212365-10-0 | 98% | 250mg |

$474.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1130697-50mg |

(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |

1212365-10-0 | 95% | 50mg |

$190 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1130697-100mg |

(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |

1212365-10-0 | 95% | 100mg |

$255 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1130697-100mg |

(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |

1212365-10-0 | 95% | 100mg |

$255 | 2025-02-27 |

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HClに関する追加情報

Recent Advances in the Application of (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl (CAS: 1212365-10-0) in Chemical Biology and Pharmaceutical Research

The compound (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl (CAS: 1212365-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral trifluorinated building block is increasingly recognized for its utility in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and metabolic diseases. Recent studies highlight its role as a key intermediate in the production of gamma-aminobutyric acid (GABA) analogs and other fluorinated pharmaceuticals.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl in the asymmetric synthesis of fluorinated β-amino acids, which are crucial for improving the metabolic stability and bioavailability of peptide-based drugs. The research team utilized this compound to develop a series of novel GABAA receptor modulators with enhanced blood-brain barrier penetration, showing promising results in preclinical models of epilepsy and anxiety disorders.

In the realm of drug discovery, the trifluoromethyl group incorporated in this compound has been shown to significantly influence the pharmacokinetic properties of resulting molecules. A recent patent application (WO2023056789) describes its use in creating protease-resistant peptide therapeutics, where the trifluorinated moiety improves resistance to enzymatic degradation while maintaining target binding affinity. This advancement addresses a longstanding challenge in peptide drug development.

Ongoing research at several academic institutions is exploring the compound's potential in radiopharmaceutical applications. Preliminary results presented at the 2024 American Chemical Society meeting indicate that the fluorine atoms in (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl can serve as ideal sites for 18F labeling, making it valuable for positron emission tomography (PET) tracer development. This could open new avenues for neurological imaging and cancer diagnostics.

The synthetic accessibility of this compound has also seen improvements, with a recent Nature Protocols publication detailing a more efficient enzymatic resolution method for producing the (R)-enantiomer with >99% ee. This methodological advancement is expected to facilitate larger-scale production and broader adoption in pharmaceutical research.

Looking forward, the unique properties of (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl position it as a versatile tool in medicinal chemistry. Its applications span from CNS drug development to the creation of metabolically stable peptide therapeutics, with several derivatives currently in preclinical development pipelines. As research continues to uncover new applications for this compound, its importance in pharmaceutical innovation is likely to grow significantly in the coming years.

1212365-10-0 ((R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl) Related Products

- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)

- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 786617-12-7(AHU-377(Sacubitril))